molecular formula C10H7BrN2O3S B5838757 2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID

2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID

Cat. No.: B5838757
M. Wt: 315.15 g/mol
InChI Key: CCBSYCXRUNECQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-bromophenyl group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by oxidation.

    Introduction of the 2-bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the sulfanylacetic acid moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is unique due to the combination of the oxadiazole ring, bromophenyl group, and sulfanylacetic acid moiety, which together confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3S/c11-7-4-2-1-3-6(7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBSYCXRUNECQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.